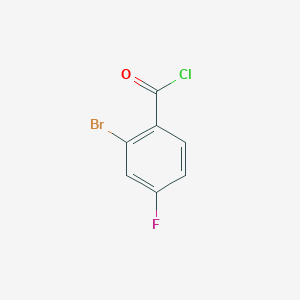

2-Bromo-4-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZRUTPBQMAWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382598 | |

| Record name | 2-bromo-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95383-36-1 | |

| Record name | 2-Bromo-4-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-fluorobenzoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols for the synthesis of the target molecule, beginning with the bromination of 4-fluorotoluene.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the bromination of 4-fluorotoluene to produce 2-bromo-4-fluorotoluene. This intermediate is then oxidized to form 2-Bromo-4-fluorobenzoic acid. The final step involves the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorotoluene

The initial step involves the electrophilic aromatic substitution of 4-fluorotoluene with bromine in the presence of a Lewis acid catalyst to yield 2-bromo-4-fluorotoluene.

Experimental Protocol:

A solution of 160 g of bromine in 60 ml of glacial acetic acid is added to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, containing 1.1 g of iron powder and 1.1 g of iodine.[1] The reaction is initially exothermic and the temperature is maintained at 25-27°C.[1] The mixture is stirred for 3 hours.[1] Following the reaction, glacial acetic acid and any unreacted 4-fluorotoluene are removed by vacuum distillation.[1] The resulting mixture of isomers is then separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-fluorotoluene | [1] |

| Reagents | Bromine, Iron powder, Iodine, Glacial acetic acid | [1] |

| Product | 2-bromo-4-fluorotoluene | [1] |

| Boiling Point | 176-178°C | [1] |

Step 2: Synthesis of 2-Bromo-4-fluorobenzoic Acid

The methyl group of 2-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Experimental Protocol:

To a 1:1 mixture of pyridine and water (200 mL), 20.0 g (0.10 mol) of a substituted 1-bromo-2-fluoro-4-methylbenzene is added at 90°C.[2] Potassium permanganate (66.0 g, 0.42 mmol) is then added slowly.[2] The reaction mixture is stirred at 90°C for 3 hours.[2] After cooling to room temperature, the mixture is filtered through diatomaceous earth.[2] The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).[2] The aqueous filtrate is concentrated under reduced pressure to remove ethanol, and the residue is acidified with 6N hydrochloric acid to a pH of 2 to precipitate the product.[2] The solid is collected by filtration and dried to yield the desired carboxylic acid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-bromo-2-fluoro-4-methylbenzene | [2] |

| Reagents | Potassium permanganate, Pyridine, Water, Sodium hydroxide, Hydrochloric acid | [2] |

| Product | 4-Bromo-2-fluorobenzoic acid | [2] |

| Yield | 73% (for a similar compound) | [2] |

Step 3: Synthesis of this compound

The final step is the conversion of 2-Bromo-4-fluorobenzoic acid to this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride.

Experimental Protocol (General Procedure):

To a mixture of 0.25 mole of a substituted bromobenzoic acid in 200 ml of an inert solvent such as 1,2-dichloroethane, 0.10 mole of phosphorous trichloride in 100 ml of the same solvent is added.[3] The mixture is heated at reflux for 4 hours.[3] The solvent and any excess reagents are then removed under reduced pressure to yield the crude benzoyl chloride, which can be further purified by vacuum distillation.

Quantitative Data (for a similar reaction):

| Parameter | Value | Reference |

| Starting Material | 2-bromobenzoic acid | [3] |

| Reagent | Phosphorous trichloride | [3] |

| Solvent | 1,2-dichloroethane | [3] |

| Reaction Time | 4 hours | [3] |

| Product | 2-bromobenzoyl chloride | [3] |

Visualizations

Synthesis Pathway

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride (CAS: 95383-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoyl chloride, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in pharmaceutical development. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.

Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of bromine and fluorine atoms on the benzene ring also influences its electronic properties and provides sites for further synthetic modifications.

| Property | Value | Reference(s) |

| CAS Number | 95383-36-1 | [1] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [1] |

| Appearance | Very dark yellow fused solid or liquid | [2] |

| Boiling Point | 108-109 °C / 15 mmHg | [2] |

| Density | 1.742 g/cm³ | [2] |

| Flash Point | 96 °C | [2] |

| InChI Key | AXZRUTPBQMAWLP-UHFFFAOYSA-N | [3] |

Synthesis and Reactions

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid (CAS: 1006-41-3). The conversion is achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride.

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of multiple reactive sites: the acyl chloride group, which readily participates in acylation reactions, and the bromo- and fluoro-substituted phenyl ring, which can be further modified through various cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a benzoyl chloride functional group at position 1.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 95383-36-1 |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

| Appearance | Not explicitly found in search results, but likely a liquid or low-melting solid. |

| Boiling Point | Not explicitly found in search results. |

| Melting Point | Not explicitly found in search results. |

| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols. |

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, using a chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids and can be adapted for this compound.

Materials:

-

2-bromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Dry glassware and magnetic stirrer

-

Reflux condenser with a drying tube

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-bromo-4-fluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or in an inert solvent such as anhydrous toluene or dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., one drop).

-

Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride and the solvent (if used) can be removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the this compound.

Purification:

The crude this compound is purified by vacuum distillation. It is crucial to use a dry apparatus to prevent hydrolysis of the product.

Logical Relationship of Synthesis

The synthesis of this compound is a straightforward conversion from its carboxylic acid precursor.

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, fluorine, and acyl chloride groups. The proton ortho to the acyl chloride group is expected to be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-Bromo-4-fluorobenzoic acid, the precursor, has been reported.[1] The spectrum of the final product, this compound, would show a characteristic downfield shift for the carbonyl carbon of the acyl chloride group, typically in the range of 165-175 ppm. The carbon atoms attached to the fluorine and bromine will also exhibit characteristic chemical shifts and coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption band. For this compound, this peak is expected to appear in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern is expected to involve the loss of the chlorine atom, the carbonyl group (as CO), and the bromine atom.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use to prevent hydrolysis, which would release hydrochloric acid.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided an overview of its molecular structure, properties, and a general synthetic approach. Further detailed characterization of its spectroscopic properties and optimization of its synthesis are important areas for future research.

References

2-Bromo-4-fluorobenzoyl chloride mechanism of action in organic reactions

An In-depth Technical Guide on the Core Mechanisms of 2-Bromo-4-fluorobenzoyl Chloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the principal reaction mechanisms of this compound, a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The unique substitution pattern of the benzene ring, combined with the high reactivity of the acyl chloride functional group, makes this compound a versatile building block in modern organic synthesis.

Core Reaction Mechanisms

The reactivity of this compound is dominated by its acyl chloride moiety, which is a highly electrophilic functional group. This enables two primary classes of reactions: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the most common reaction pathway for this compound.[2] The reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4] In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion is expelled as a stable leaving group.[3][5]

This mechanism is fundamental to the formation of amides, esters, and thioesters from various nucleophiles such as amines, alcohols, and thiols.[2]

Caption: General mechanism for Nucleophilic Acyl Substitution.

The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-bromo-4-fluorobenzamides.[4][6] These reactions are commonly performed in an anhydrous solvent with a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct, which drives the reaction to completion.[7][8]

Alcohols react with this compound, usually in the presence of a base like pyridine, to form the corresponding esters. The base activates the alcohol, increasing its nucleophilicity, and scavenges the HCl produced.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto an aromatic substrate.[2] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9][10]

The mechanism involves the formation of a highly electrophilic, resonance-stabilized acylium ion.[11][12] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the π-electrons of an aromatic ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is restored through deprotonation, typically by the AlCl₄⁻ complex, to yield the final aryl ketone product.[11][13]

Caption: Logical workflow of the Friedel-Crafts Acylation mechanism.

Unlike Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements or polyacylation, as the resulting ketone product is deactivated towards further substitution.[13]

Quantitative Data Summary

The following table summarizes representative yields for acylation reactions involving this compound and analogous halogenated benzoyl chlorides, demonstrating the general efficiency of these transformations.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Amidation | 4-Bromo-2-fluorobenzoic acid + Methylamine HCl | EDCI, HOBt, DIPEA | DMF | Room Temp, 16h | 74 | [10] |

| Amidation | 2-Bromobenzoic acid + (2,4-difluorophenyl)methanamine | Not specified | Not specified | Not specified | 92 | |

| Friedel-Crafts | 4-Bromobenzoyl chloride + n-Propylbenzene | AlCl₃ | Not specified | Not specified | 75 | [11] |

| Friedel-Crafts | Benzoyl chloride + p-Chlorophenol | AlCl₃ | Solvent-free | 110°C, 10 min | 93 | [5] |

Experimental Protocols

The following are representative protocols for the primary reaction types involving this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of 2-Bromo-4-fluoro-N-phenylbenzamide (Amidation)

This protocol is based on the well-documented Schotten-Baumann reaction conditions for the synthesis of N-phenylbenzamides.[3][9]

Materials and Reagents:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve aniline and triethylamine in anhydrous DCM. Cool the solution to 0°C using an ice bath.[8]

-

Addition of Acyl Chloride: Dissolve this compound in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Protocol 2: Synthesis of (2-Bromo-4-fluorophenyl)(phenyl)methanone (Friedel-Crafts Acylation)

This protocol follows the general procedure for the Friedel-Crafts acylation of benzene.[1]

Materials and Reagents:

-

This compound (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Benzene

-

Ice, Deionized Water, Concentrated HCl

-

Dichloromethane (DCM) or Diethyl Ether

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to absorb evolved HCl), add anhydrous benzene and solid aluminum chloride. Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Add this compound carefully and dropwise to the cold, stirred mixture. Hydrogen chloride gas will evolve.[1]

-

Reaction Progression: Once the addition is complete, heat the mixture to reflux (approx. 60-80°C) for 30-60 minutes to ensure the reaction goes to completion.[1]

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]

-

Purification: Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether. Wash the organic layer with water, a dilute base (e.g., NaHCO₃ solution), and finally brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to yield the crude ketone product, which can be purified by recrystallization or column chromatography.

Caption: General experimental workflow for reactions.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 11. Experimental Chemistry II [sites.science.oregonstate.edu]

- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physical and chemical properties, reactivity with various nucleophiles, and stability under different conditions. Experimental protocols for its synthesis and representative reactions are provided, along with a summary of its spectroscopic data for identification and characterization. This guide is intended to be a valuable resource for researchers and professionals working with this versatile chemical building block.

Introduction

This compound (C₇H₃BrClFO) is a substituted aromatic acyl chloride that serves as a versatile reagent in organic synthesis.[1] Its trifunctional nature, featuring a reactive acyl chloride group, a bromine atom, and a fluorine atom on the benzene ring, allows for a wide range of chemical transformations. The acyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of amides, esters, and ketones. The bromine and fluorine substituents can also be manipulated through various cross-coupling and substitution reactions, providing access to a diverse array of complex molecules. This guide aims to provide a detailed understanding of the reactivity and stability of this compound to facilitate its safe and effective use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt | [3] |

| Melting Point | 24-24.5 °C | [1] |

| Boiling Point | 236.9 °C at 760 mmHg | |

| Density | 1.742 g/cm³ | |

| Refractive Index | 1.5860-1.5900 @ 20°C | [3] |

| CAS Number | 151982-51-3 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed.[4]

Synthesis via Thionyl Chloride

The reaction of 2-bromo-4-fluorobenzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), provides a reliable route to the acyl chloride.[4]

Experimental Protocol:

-

To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and offers the advantage of producing only gaseous byproducts.[4]

Experimental Protocol:

-

To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane), add oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours, as indicated by the cessation of gas evolution (CO, CO₂, and HCl).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Caption: General synthesis pathway for this compound.

Reactivity

The high reactivity of this compound is primarily due to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

Reactions with Amines (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding.[4] The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5]

Experimental Protocol (General):

-

Dissolve the amine (1.0 eq) and a base (1.1 eq, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

-

The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Caption: General scheme for the reaction of this compound with amines.

Reactions with Alcohols and Phenols (Ester Formation)

Esterification can be achieved by reacting this compound with alcohols or phenols. Similar to amide formation, a base is typically used to scavenge the HCl produced.[6]

Experimental Protocol (General):

-

To a solution of the alcohol or phenol (1.0 eq) and a base (1.1 eq, e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane), add a solution of this compound (1.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Work-up typically involves washing with aqueous acid, water, and brine, followed by drying and solvent evaporation.

-

Purification is usually achieved by column chromatography or distillation.

Caption: General scheme for the esterification reaction.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto an aromatic substrate.[7][8] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8]

Experimental Protocol (General):

-

To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane), add this compound (1.0 eq) dropwise.

-

Add the aromatic substrate (1.0 eq) to the mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

The reaction is quenched by carefully pouring the mixture into ice-water.

-

The product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.

Caption: General scheme for the Friedel-Crafts acylation reaction.

Stability and Storage

This compound is a reactive compound and requires careful handling and storage.

-

Hydrolytic Stability: Like other acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, with the release of hydrochloric acid.[9] The rate of hydrolysis is dependent on factors such as temperature and the presence of catalysts.[9]

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. It should be kept away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, which are crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling patterns influenced by the bromine and fluorine substituents. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbonyl carbon will appear as a downfield signal (typically δ 160-170 ppm). Carbon-fluorine coupling will be observed. |

| FT-IR | A strong carbonyl (C=O) stretching band is expected around 1770-1800 cm⁻¹. C-Br, C-F, and C-Cl stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group. |

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. Proper handling and storage are crucial due to its sensitivity to moisture and thermal instability. The information provided in this guide, including its physical and chemical properties, synthesis, reactivity, and stability, serves as a valuable resource for chemists and researchers in the pharmaceutical and agrochemical industries.

References

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. iitk.ac.in [iitk.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. reddit.com [reddit.com]

- 6. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. websites.umich.edu [websites.umich.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and notable applications of this compound in drug discovery, offering detailed experimental protocols and insights for researchers in the field.

Physicochemical Properties

This compound (CAS No: 95383-36-1) is a compound with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1] While specific, experimentally determined physical properties for this exact isomer are not extensively documented in publicly available literature, data for the closely related isomer, 4-Bromo-2-fluorobenzoyl chloride, can provide some estimation. For instance, 4-Bromo-2-fluorobenzoyl chloride is described as a white to light yellow liquid or fused solid.[2]

Table 1: Physicochemical Properties of Bromo-fluorobenzoyl Chloride Isomers

| Property | This compound | 4-Bromo-2-fluorobenzoyl chloride |

| CAS Number | 95383-36-1[1] | 151982-51-3[3] |

| Molecular Formula | C₇H₃BrClFO[1] | C₇H₃BrClFO[3] |

| Molecular Weight | 237.45 g/mol [1] | 237.45 g/mol [3] |

| Physical State | Not explicitly stated | White to light yellow liquid or fused solid[2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Experimental Protocol: Chlorination of 2-Bromo-4-fluorobenzoic Acid

This protocol is a generalized procedure based on common methods for the synthesis of benzoyl chlorides from benzoic acids.[2]

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Dry glassware and magnetic stirrer

-

Reflux condenser and drying tube

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-bromo-4-fluorobenzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at room temperature.

-

The mixture is then gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

-

After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature.

-

The excess chlorinating agent and solvent are carefully removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a reactive intermediate that readily undergoes nucleophilic acyl substitution reactions. The acyl chloride functionality is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. This reactivity makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.

Role as a Precursor to Bioactive Scaffolds

Halogenated benzoyl chlorides are common intermediates in the synthesis of various pharmaceutical compounds. For instance, the structural analog, 4-Bromo-2-fluorobenzoyl chloride, is a known intermediate.[2] The reactivity of these compounds allows for the introduction of the bromo-fluorophenyl moiety into a larger molecule, which can be critical for modulating the pharmacological properties of a drug candidate, such as binding affinity, selectivity, and metabolic stability.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, the following characteristic spectral features can be anticipated.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm), with splitting patterns influenced by both bromine and fluorine substituents. |

| ¹³C NMR | Aromatic carbon signals would be observed in the range of 110-140 ppm, with the carbonyl carbon appearing significantly downfield (>160 ppm). Carbon-fluorine coupling would be evident. |

| ¹⁹F NMR | A singlet or a complex multiplet, depending on the coupling with neighboring protons, would be observed. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride would be present, typically in the range of 1750-1800 cm⁻¹. C-Br and C-F stretching vibrations would also be observed at lower frequencies. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its facile synthesis from the corresponding carboxylic acid and its versatile reactivity make it an attractive building block for the creation of novel therapeutic agents. While specific, high-profile examples of its direct use in blockbuster drugs are not prominently documented, the structural motifs it provides are of high interest in medicinal chemistry. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in the development of next-generation pharmaceuticals.

References

Spectroscopic Characterization of 2-Bromo-4-fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 2-Bromo-4-fluorobenzoyl chloride (CAS No. 95383-36-1), alongside detailed experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for aromatic acyl chlorides.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.3 - 7.5 | Doublet of Doublets (dd) | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-4) ≈ 8-10 Hz |

| H-5 | 7.1 - 7.3 | Triplet of Doublets (td) or Multiplet (m) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-4) ≈ 4-6 Hz, J(H-5, H-3) ≈ 2-3 Hz |

| H-6 | 7.9 - 8.1 | Doublet of Doublets (dd) | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-4) ≈ 4-5 Hz |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 (doublet, J(C-1, F-4) ≈ 3-5 Hz) |

| C-2 | 120 - 125 (doublet, J(C-2, F-4) ≈ 15-20 Hz) |

| C-3 | 135 - 140 (doublet, J(C-3, F-4) ≈ 8-10 Hz) |

| C-4 | 160 - 165 (doublet, J(C-4, F-4) ≈ 250-260 Hz) |

| C-5 | 118 - 123 (doublet, J(C-5, F-4) ≈ 20-25 Hz) |

| C-6 | 130 - 135 (doublet, J(C-6, F-4) ≈ 5-7 Hz) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl acyl chloride) | 1770 - 1800 | Strong |

| Aromatic C=C | 1550 - 1600 | Medium to Strong |

| C-F (Aryl) | 1200 - 1250 | Strong |

| C-Br (Aryl) | 1000 - 1050 | Medium |

| C-Cl (Acyl chloride) | 650 - 800 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 236, 238, 240 | Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl. |

| [M-Cl]⁺ | 201, 203 | Loss of the chlorine atom to form the acylium ion; expected to be a prominent peak. |

| [M-COCl]⁺ | 173, 175 | Loss of the benzoyl chloride group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic acyl chlorides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of liquid this compound (or the solid gently pressed) directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure (GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern, which will be characteristic for a compound containing one bromine and one chlorine atom.

-

Identify the major fragment ions and propose fragmentation pathways.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

2-Bromo-4-fluorobenzoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules. Its strategic placement of bromine and fluorine atoms on the benzene ring, combined with the reactive acyl chloride moiety, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a key example of its application in the synthesis of a pharmaceutical agent.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in the table below. It is crucial to distinguish it from its isomer, 4-Bromo-2-fluorobenzoyl chloride, which possesses a different substitution pattern and, consequently, distinct physical properties.

| Property | This compound | 4-Bromo-2-fluorobenzoyl chloride |

| CAS Number | 95383-36-1 | 151982-51-3 |

| Molecular Formula | C₇H₃BrClFO | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol [1] | 237.45 g/mol [2] |

| Appearance | - | White to light yellow liquid or fused solid[3] |

| Melting Point | - | 24-24.5 °C[3][4] |

| Boiling Point | - | 86-88 °C at 15 mmHg[4] |

| Density | - | 1.742 g/cm³ (Predicted)[4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Bromo-4-fluorobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzoic Acid

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[5][6][7]

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-Bromo-4-fluorobenzoic acid (1.0 equivalent).

-

Add anhydrous toluene or DCM to the flask to create a slurry.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred mixture at room temperature. A dropping funnel can be used for controlled addition.

-

After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride and the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing of the off-gases.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Role as a Chemical Intermediate: Synthesis of a Prostaglandin D2 Inhibitor Analog

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, the structurally related 2-bromo-4-fluorobenzaldehyde is an important intermediate for synthesizing prostaglandin D2 inhibitors.[8] The benzoyl chloride functional group allows for the facile introduction of the 2-bromo-4-fluorobenzoyl moiety into a target molecule through acylation reactions.

Below is a conceptual workflow for the synthesis of an amide, a common step in the synthesis of many active pharmaceutical ingredients, using this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹.[9] Additional bands corresponding to the aromatic C-H and C-C stretching and bending vibrations would also be present.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acyl chloride, typically in the downfield region (around 165-175 ppm), along with signals for the aromatic carbons. The carbon-fluorine couplings would be observable.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique substitution pattern and reactive nature allow for its incorporation into a wide range of molecular scaffolds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research and development in various scientific disciplines. A thorough understanding of its properties and reactivity is essential for its effective utilization in complex organic synthesis.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides Using 2-Bromo-4-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoyl chloride is a versatile bifunctional reagent for the synthesis of a wide array of amide derivatives. The presence of the reactive acyl chloride group allows for facile amide bond formation with primary and secondary amines. The bromo and fluoro substituents on the aromatic ring provide opportunities for further functionalization, for instance, through cross-coupling reactions, and can modulate the physicochemical and pharmacological properties of the final products. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Amide derivatives are integral to a vast number of pharmaceuticals, natural products, and biologically active compounds.

Core Applications

Amides derived from this compound are key intermediates in the synthesis of complex organic molecules. The unique substitution pattern of the aromatic ring is found in various compounds explored in drug discovery programs. For instance, fluorinated aromatic moieties are known to enhance metabolic stability and binding affinity of drug candidates to their biological targets. The bromine atom serves as a convenient handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A significant area of application for structurally related compounds is in the development of kinase inhibitors. For example, the anilino-quinazoline scaffold, often constructed using halogenated aromatic building blocks, is central to many inhibitors of the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are critical in the progression of certain cancers.

Signaling Pathway: EGFR/HER2 Inhibition

The diagram below illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is often targeted by kinase inhibitors. Amides derived from precursors like this compound can be key components of molecules designed to interfere with this pathway.[1][2][3][4]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 2-bromo-4-fluorobenzoyl chloride, a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of both an aryl bromide and an acyl chloride moiety offers the potential for selective cross-coupling reactions, enabling the synthesis of a diverse range of biaryl ketones and related structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] When employing this compound as a substrate, the primary consideration is the selective reaction at either the C-Br bond or the acyl chloride. Generally, the palladium-catalyzed coupling of an aryl bromide is a more common and predictable transformation under standard Suzuki-Miyaura conditions.[2] However, acylative Suzuki couplings are also well-established, providing a direct route to ketones.[3][4][5]

This document outlines protocols for the selective Suzuki coupling at the C-Br position of this compound, leading to the formation of 2-aryl-4-fluorobenzoyl chloride derivatives. These intermediates can be further functionalized to generate a variety of bioactive molecules. A discussion on the potential for acylative coupling is also included.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions of aryl bromides, which can be adapted for this compound.

Table 1: Typical Conditions for Selective C-Br Arylation of Aryl Bromides

| Parameter | Condition | Reference Example |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | [6] |

| Ligand | PPh₃, dppf, PCy₃, XPhos | [2][6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [2][6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [6] |

| Temperature | 80-110 °C | [2] |

| Typical Yield | 70-95% | [2] |

Table 2: Potential Conditions for Acylative Suzuki Coupling of Acyl Chlorides

| Parameter | Condition | Reference Example |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [3][7] |

| Base | Cs₂CO₃, K₂CO₃ (anhydrous) | [3][7] |

| Solvent | Anhydrous Toluene, THF | [3] |

| Temperature | Room Temperature to 80 °C | [3] |

| Typical Yield | 60-90% | [4] |

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed to favor the selective cross-coupling of the aryl bromide moiety of this compound with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-fluorobenzoyl chloride.

Mandatory Visualizations

Caption: Experimental workflow for the selective Suzuki coupling of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion on Selectivity

The protocol provided prioritizes the Suzuki coupling at the C-Br bond, which is generally more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions. The acyl chloride is expected to remain intact under these conditions, particularly with the use of aqueous bases which can lead to some hydrolysis of the acyl chloride if the reaction is prolonged.

For the alternative acylative Suzuki coupling, anhydrous conditions and a suitable choice of catalyst and base are crucial.[3] This would involve the reaction of the acyl chloride with the arylboronic acid to directly form a biaryl ketone. Researchers interested in this transformation should start with the conditions outlined in Table 2 and perform careful optimization studies. It is important to note that under conditions promoting acylative coupling, the C-Br bond may also react, potentially leading to a mixture of products.

Applications in Drug Development

The 2-aryl-4-fluorobenzoyl chloride products obtained from the selective C-Br coupling are valuable intermediates in drug discovery. The biaryl ketone motif is present in numerous biologically active compounds. The remaining acyl chloride functionality allows for further derivatization, such as amidation or esterification, to build more complex molecular architectures and explore structure-activity relationships. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application of 2-Bromo-4-fluorobenzoyl Chloride in Agricultural Chemistry: A Detailed Overview of Fungicide Development

Introduction: 2-Bromo-4-fluorobenzoyl chloride and its isomers are valuable building blocks in the synthesis of novel agrochemicals. Their unique substitution pattern allows for the creation of complex molecules with potent biological activities. This document provides a detailed account of the application of this compound derivatives in the development of modern fungicides, with a focus on pyrazole carboxamides.

Fungicidal Applications: Pyrazole Carboxamide Derivatives

A significant application of this compound precursors is in the synthesis of pyrazole carboxamide fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHI), a crucial class of fungicides that disrupt the fungal mitochondrial respiration chain, ultimately leading to cell death. Two prominent examples of commercial fungicides developed from related precursors are Bixafen and Penflufen.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Featured Fungicides:

Bixafen

Bixafen is a broad-spectrum pyrazole-carboxamide fungicide effective against a range of diseases in cereal crops.[1] It demonstrates excellent protective and curative activity against pathogens from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1]

Table 1: Fungicidal Spectrum and Efficacy of Bixafen

| Target Pathogen | Common Name | Crop | Efficacy Level | Reference |

| Septoria tritici | Septoria Leaf Blotch | Wheat | Excellent | [1][2] |

| Puccinia triticina | Leaf Rust | Wheat | Excellent | [1][2] |

| Puccinia striiformis | Stripe Rust | Wheat | Excellent | [1] |

| Pyrenophora teres | Net Blotch | Barley | Good to Excellent | [1][2] |

| Rhynchosporium secalis | Leaf Scald | Barley | Good to Excellent | [1] |

| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | Oilseed Rape | High | [1] |

Table 2: Quantitative Fungicidal Activity of Bixafen

| Pathogen | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0417 - 0.4732 (mean: 0.1968) | [1] |

Penflufen

Penflufen is another pyrazole carboxamide fungicide, primarily used as a seed treatment to control seed-borne and soil-borne diseases.[3] It is particularly effective against Rhizoctonia solani.[3][4]

Table 3: Fungicidal Spectrum and Efficacy of Penflufen

| Target Pathogen | Common Name | Crop | Efficacy Level | Reference |

| Rhizoctonia solani | Rhizoctonia Root Rot, Black Scurf | Soybean, Potato, Sugar Beet | High | [4][5] |

| Ustilago spp. | Smuts | Cereal Grains | Effective | |

| Fusarium spp. | Fusarium Head Blight | Cereal Grains | Effective | [3] |

Table 4: Quantitative Fungicidal Activity of Penflufen against Rhizoctonia solani

| Isolate Type | EC50 (µg/mL) | Reference |

| Pre-2001 isolates | < 1 | [4] |

| Post-2011 isolates | < 1 | [4] |

| S-(+)-penflufen | up to 148 times more active than R-(-)-penflufen | [6] |

Experimental Protocols

Synthesis of a Bixafen Precursor: 2-(3,4-dichlorophenyl)-4-fluoroaniline

This protocol outlines a potential synthetic route to a key intermediate in the synthesis of Bixafen, starting from a precursor derivable from this compound chemistry.

Materials:

-

2-Bromo-4-fluoronitrobenzene

-

(3,4-Dichlorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Reducing agent (e.g., Iron powder, Ammonium chloride)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve 2-bromo-4-fluoronitrobenzene (1.0 eq) and (3,4-dichlorophenyl)boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water.

-

Add the palladium catalyst (0.05 eq) and base (2.0 eq).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.

-

-

Reduction of the Nitro Group:

-

Suspend 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3,4-dichlorophenyl)-4-fluoroaniline.

-

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a general method for evaluating the in vitro fungicidal activity of synthesized compounds.

Materials:

-

Synthesized test compounds

-

Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes

-

Sterile cork borer

-

Incubator

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

-

Preparation of Amended Media: Autoclave PDA medium and cool it to about 50-60 °C. Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with DMSO only.

-

Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

-

Data Collection: When the fungal growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.

-

-

EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Always handle chemicals with appropriate personal protective equipment in a well-ventilated area.

References

- 1. nyxxb.cn [nyxxb.cn]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acylation with 2-Bromo-4-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the utilization of 2-Bromo-4-fluorobenzoyl chloride as an acylating agent in organic synthesis. The protocols cover the acylation of amines (N-acylation), alcohols (O-acylation), and aromatic compounds (Friedel-Crafts acylation). This compound is a versatile reagent for introducing the 2-bromo-4-fluorobenzoyl moiety into molecules, a common step in the development of new pharmaceutical and agrochemical compounds.

Introduction

This compound is a reactive acyl halide that readily participates in nucleophilic acyl substitution reactions. The presence of the bromine and fluorine atoms on the aromatic ring can influence the chemical and biological properties of the resulting acylated products. This reagent is particularly useful for creating diverse libraries of amides, esters, and aryl ketones for screening in drug discovery programs.

The general mechanism for N-acylation and O-acylation involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion. In Friedel-Crafts acylation, a Lewis acid catalyst is employed to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with a suitable aromatic substrate.

Data Presentation

The following table summarizes typical reaction conditions for the acylation of various substrates with this compound. These conditions are general and may require optimization for specific substrates.

| Substrate Type | Nucleophile/Substrate (Example) | Base (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Amine | Aniline | Triethylamine (1.1) | - | Dichloromethane | 0 to r.t. | 2-4 | 85-95 |

| Secondary Amine | Pyrrolidine | Triethylamine (1.1) | - | Dichloromethane | 0 to r.t. | 1-3 | 90-98 |

| Primary Alcohol | Benzyl alcohol | Pyridine (1.2) | - | Acetonitrile | r.t. | 4-8 | 80-90 |

| Phenol | Phenol | Pyridine (1.2) | DMAP (0.1) | Dichloromethane | r.t. | 6-12 | 75-85 |

| Aromatic (Arene) | Toluene | - | AlCl₃ (1.2) | Dichloromethane | 0 to r.t. | 2-6 | 70-85 |

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: N-Acylation of a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of N-aryl-2-bromo-4-fluorobenzamides.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., aniline)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath and begin stirring.

-

Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol outlines a general procedure for the synthesis of 2-bromo-4-fluorobenzoate esters.

Materials and Reagents:

-

This compound

-

Primary alcohol (e.g., benzyl alcohol)

-

Pyridine

-

Anhydrous Acetonitrile

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous acetonitrile.

-

Addition of Acyl Chloride: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Toluene)

This protocol provides a general method for the synthesis of (2-bromo-4-fluorophenyl)(aryl)methanones.[1][2][3]

Materials and Reagents:

-

This compound

-

Aromatic substrate (e.g., toluene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-